Geranylgeranyl Pyrophosphate-d3 Triammonium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

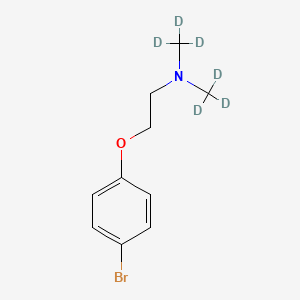

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is an intermediate in the HMG-CoA reductase pathway derived directly from farnesyl pyrophosphate and used in the biosynthesis of terpenes and terpenoids . It serves as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . It is also a metabolite involved in protein geranylgeranylation .

Synthesis Analysis

Geranylgeranyl diphosphate synthase (GGDPS), an enzyme in the isoprenoid biosynthesis pathway, is responsible for the production of geranylgeranyl pyrophosphate (GGPP) used for protein geranylgeranylation . GGPP can be synthesized from isopentenyl pyrophosphate through two prenyl transferases, FPP-synthase and GGPP-synthase .Molecular Structure Analysis

The molecular formula of Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is C20H36O7P2 . The exact mass is 453.21245772 g/mol and the monoisotopic mass is also 453.21245772 g/mol . The InChI is 1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3 .Chemical Reactions Analysis

Geranylgeranyl pyrophosphate is a potent endogenous regulator of Hmg2p degradation . It has been observed that GGPP addition directly to living yeast cultures caused high potency and specific stimulation of Hmg2p degradation .Physical And Chemical Properties Analysis

The molecular weight of Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is 453.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 14 and a topological polar surface area of 113 Ų .Mécanisme D'action

Geranylgeranyl pyrophosphate serves as a substrate for the post-translational modification (geranylgeranylation) of proteins, including those belonging to the Ras superfamily of small GTPases . These proteins play key roles in signaling pathways, cytoskeletal regulation, and intracellular transport, and in the absence of the prenylation modification, cannot properly localize and function .

Orientations Futures

Aberrant expression of GGDPS has been implicated in various human pathologies, including liver disease, type 2 diabetes, pulmonary disease, and malignancy . Thus, this enzyme is of particular interest from a therapeutic perspective . Current GGDPS inhibitors under development and the therapeutic implications of targeting this enzyme are being reviewed .

Propriétés

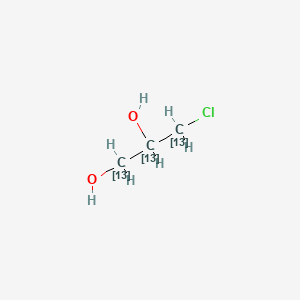

| { "Design of the Synthesis Pathway": "The synthesis pathway for Geranylgeranyl Pyrophosphate-d3 Triammonium Salt involves the condensation of farnesyl pyrophosphate-d3 with isopentenyl pyrophosphate-d3 followed by the reduction of the resulting geranylgeranyl pyrophosphate-d3 to geranylgeraniol-d3 and subsequent phosphorylation to form Geranylgeranyl Pyrophosphate-d3 Triammonium Salt.", "Starting Materials": [ "Isopentenyl pyrophosphate-d3", "Farnesyl pyrophosphate-d3", "Sodium borohydride", "Methanol", "Ammonium chloride", "Triethylamine", "Pyridine", "Phosphoric acid" ], "Reaction": [ "Condensation of isopentenyl pyrophosphate-d3 with farnesyl pyrophosphate-d3 in the presence of triethylamine and pyridine to form geranylgeranyl pyrophosphate-d3", "Reduction of geranylgeranyl pyrophosphate-d3 using sodium borohydride in methanol to form geranylgeraniol-d3", "Phosphorylation of geranylgeraniol-d3 with phosphoric acid in the presence of ammonium chloride to form Geranylgeranyl Pyrophosphate-d3 Triammonium Salt" ] } | |

Numéro CAS |

1287302-11-7 |

Formule moléculaire |

C20H36O7P2 |

Poids moléculaire |

453.467 |

Nom IUPAC |

phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |

InChI |

InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3 |

Clé InChI |

OINNEUNVOZHBOX-PGRKICQXSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |

Synonymes |

Diphosphoric Acid P-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen_x000B_-1-yl-d3] Ester Ammonium Salt; Diphosphoric Acid Mono[(2E,6E,10E)-3,7,11,15-_x000B_tetramethyl-2,6,10,14-hexadecatetraenyl-d3] Ester Triammonium Salt; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)

![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)